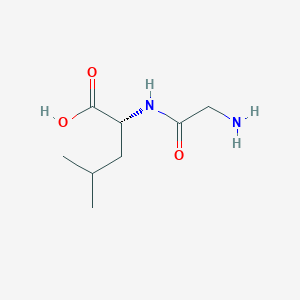

Glycyl-d-leucine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEXFJVMVGETOO-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017042 | |

| Record name | Glycyl-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688-13-1 | |

| Record name | Glycyl-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biological role and function of Glycyl-d-leucine in cellular processes

[1][2]

Executive Summary

This compound (Gly-D-Leu) is a synthetic dipeptide containing the non-proteinogenic D-isomer of leucine.[1][2] Its primary utility in cell biology and pharmacology stems from its unique stereochemical resistance to cytosolic peptidases .[1][2]

Unlike natural dipeptides, which are rapidly hydrolyzed into constituent amino acids upon cell entry, Gly-D-Leu remains intact within the cytosol.[1][2] This property makes it the "gold standard" reference substrate for characterizing the activity of Solute Carrier Family 15 (SLC15) transporters, specifically PEPT1 (SLC15A1) and PEPT2 (SLC15A2) . It enables the precise measurement of transport capacity (

Physicochemical Properties & Stability

The biological differentiation of Gly-D-Leu lies in its interaction with enzymatic active sites.[1][2] While it retains the structural pharmacophore required for transporter binding, its D-configuration prevents hydrolysis.[1][2]

Stereochemical Resistance

Cytosolic enzymes, such as Leucine Aminopeptidase (LAP) and Prolidase , are highly stereospecific for L-peptide bonds.[1][2] The D-configuration of the leucine side chain in Gly-D-Leu creates steric hindrance that prevents the catalytic triad of these hydrolases from attacking the peptide bond.

| Property | Glycyl-L-Leucine (Natural) | This compound (Probe) |

| Transporter Affinity | High (PEPT1/PEPT2 Substrate) | High (PEPT1/PEPT2 Substrate) |

| Cytosolic Stability | Low ( | High ( |

| Intracellular Fate | Hydrolysis | Accumulation (Intact) |

| Experimental Use | Nutrient signaling (mTOR) | Transport Kinetics / Inhibition |

Diagram: Differential Metabolic Fate

Figure 1: Differential metabolic fate of L- vs. D-isomers.[1][2] Gly-D-Leu accumulates intact, allowing accurate quantification of transport activity.[1]

Transport Mechanism: The PEPT1/PEPT2 Pathway

Gly-D-Leu is transported via the Proton-Coupled Oligopeptide Transporter system.[1][2] This is a secondary active transport mechanism driven by the transmembrane electrochemical proton gradient.[1][2]

Mechanism of Action

-

Binding: Gly-D-Leu binds to the outward-facing conformation of the PEPT1 transporter.[1][2]

-

Coupling: The binding triggers the co-binding of protons (

). The stoichiometry is typically 1:1 or 1:2 (peptide:proton).[2] -

Translocation: The transporter undergoes a conformational change to the occluded state, then to the inward-facing state.

-

Release: Gly-D-Leu and protons are released into the cytosol.[1][2]

-

Recycling: The transporter returns to the outward-facing state, while the

exchanger (NHE3) maintains the proton gradient.

Biological Role in Research

Because Gly-D-Leu is not consumed, it is used to:

-

Validate Transporter Expression: Confirming functional PEPT1 expression in Caco-2, MDCK, or transfected cell lines.

-

Competitive Inhibition: High concentrations of Gly-D-Leu are used to block PEPT1.[1][2] If a drug candidate's uptake is inhibited by Gly-D-Leu, the drug is confirmed as a PEPT1 substrate.[1][2]

Experimental Protocols

Protocol: Caco-2 Permeability & Uptake Assay

This protocol measures the active transport of Gly-D-Leu to assess PEPT1 functionality or to use it as a reference marker.[1][2]

Reagents:

-

Buffer: HBSS (pH 6.0 for apical, pH 7.4 for basolateral).[1][2] Note: PEPT1 is pH-dependent; acidic apical pH is critical.[1][2]

-

Substrate: 10 µM [³H]-Gly-D-Leu (Radiolabeled) or 1 mM unlabeled Gly-D-Leu (for LC-MS detection).

-

Lysis Buffer: 0.1 N NaOH / 1% SDS.

Workflow:

-

Cell Preparation:

-

Equilibration:

-

Transport Initiation:

-

Add Gly-D-Leu solution to the Apical chamber (Donor).

-

Add blank buffer to the Basolateral chamber (Receiver).[2]

-

-

Sampling:

-

Quantification:

Diagram: Caco-2 Assay Workflow

Figure 2: Experimental workflow for assessing peptide transport using Gly-D-Leu in Caco-2 monolayers.[1][2]

Data Analysis & Interpretation

When using Gly-D-Leu, data is typically analyzed to determine the Apparent Permeability Coefficient (

Calculation of

12- : Rate of permeation (amount/time).

-

: Surface area of the filter (

- : Initial concentration in the donor chamber.[2]

Interpretation Guide

| Observation | Interpretation |

| High Uptake at pH 6.0 vs 7.4 | Confirms proton-dependent transport (PEPT1 mediated).[1][2] |

| Inhibition by Gly-L-Leu | Confirms specificity (competitor binds same site). |

| Inhibition by Drug Candidate | The drug is likely a PEPT1 substrate or inhibitor.[1][2] |

| No Saturation | Indicates passive diffusion (paracellular), not carrier-mediated.[1][2] |

References

-

PubChem. (2025).[1][2] this compound (Compound CID 1715077).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

-

Daniel, H. (2004).[1][2] Molecular and integrative physiology of intestinal peptide transport. Annual Review of Physiology, 66, 361-384.[1][2] (Context: PEPT1 mechanism).

-

Adibi, S. A. (2003).[1][2] Regulation of expression of the intestinal oligopeptide transporter (Pept-1) in health and disease. American Journal of Physiology-Gastrointestinal and Liver Physiology. (Context: Use of stable dipeptides).

-

Brandsch, M., et al. (2008).[1][2] Intestinal and renal transport of drugs. In: Drug Transporters.[1][2][3][4] (Context: Gly-D-Leu as a reference substrate).

-

Smith, D. E., et al. (2013).[1][2] Proton-coupled oligopeptide transporter family SLC15: physiological, pharmacological and pathological implications. Molecular Aspects of Medicine. (Context: Transport kinetics).

Sources

- 1. N-Glycyl-DL-leucine | C8H16N2O3 | CID 102468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C8H16N2O3 | CID 1715077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Prediction of permeability coefficients of compounds through caco-2 cell monolayer using artificial neural network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nuvisan.com [nuvisan.com]

The Metabolic Fate of Glycyl-d-leucine: An In-Depth Technical Guide for Researchers

Abstract

Glycyl-d-leucine, a dipeptide containing the non-proteinogenic amino acid d-leucine, presents a unique case study in peptide metabolism with significant implications for drug development and nutritional science. This technical guide provides a comprehensive analysis of the metabolic pathway and degradation products of this compound. We will delve into its absorption, cellular uptake via peptide transporters, and subsequent enzymatic hydrolysis. A key focus will be the metabolic cascade initiated by the release of d-leucine and its processing by d-amino acid oxidase. This guide will further provide detailed, field-proven experimental protocols for the in vitro investigation of this compound metabolism, complete with methodologies for metabolite identification and quantification. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to investigate the metabolic fate of this and similar dipeptides.

Introduction

Dipeptides are fundamental building blocks in various biological processes and are increasingly recognized for their potential as therapeutic agents and nutritional supplements. Their metabolic stability, absorption characteristics, and the biological activity of their degradation products are critical determinants of their efficacy and safety. This compound (Gly-d-Leu) is of particular interest due to the presence of d-leucine, an enantiomer of the essential amino acid l-leucine. The incorporation of d-amino acids into peptides is a strategy often employed in drug design to enhance stability against proteolytic degradation. However, the metabolic consequences of releasing d-amino acids into the systemic circulation require thorough investigation. Understanding the complete metabolic journey of Gly-d-Leu, from its initial uptake to the final fate of its constituent amino acids, is paramount for harnessing its full potential.

Section 1: The Metabolic Pathway of this compound

The metabolism of this compound is a multi-step process that begins with its transport across cellular membranes and culminates in the entry of its constituent parts into distinct metabolic pathways.

Absorption and Cellular Transport

The initial step in the metabolic journey of this compound is its uptake from the extracellular environment into the cell. This process is primarily mediated by proton-coupled peptide transporters, PEPT1 and PEPT2.[1][2][3] These transporters are expressed in various tissues, with PEPT1 predominantly found in the brush border membrane of the small intestine, playing a crucial role in the absorption of dietary di- and tripeptides.[1][2][4] PEPT2, on the other hand, is more widely distributed, with significant expression in the kidneys, brain, and other tissues.[1][3] Both transporters exhibit broad substrate specificity and can accommodate a wide range of di- and tripeptides, including those containing d-amino acids.[1][2] The transport of dipeptides like this compound is an active process, driven by a proton gradient maintained by the sodium-proton exchanger.[5]

Enzymatic Hydrolysis: The Cleavage of the Peptide Bond

Once inside the cell, this compound is rapidly hydrolyzed by intracellular peptidases, releasing its constituent amino acids: glycine and d-leucine.[5][6][7] The primary enzymes responsible for this cleavage are cytosolic dipeptidases.[8][9] Among these, cytosolic leucyl aminopeptidase is a strong candidate for the hydrolysis of this compound due to its broad substrate specificity for dipeptides with a hydrophobic N-terminal residue.[10][11] The hydrolysis of the peptide bond is a critical step, as it liberates the individual amino acids to participate in their respective metabolic pathways. It is important to note that some dipeptides can be partially hydrolyzed by brush border peptidases in the intestine, though the majority of dipeptide hydrolysis occurs intracellularly.[9][12]

Cellular Fate of the Constituent Amino Acids

The degradation of this compound yields two distinct molecules, each with its own metabolic fate:

-

Glycine: As a common proteinogenic amino acid, glycine enters a variety of well-established metabolic pathways. It can be utilized for protein synthesis, converted to serine by serine hydroxymethyltransferase, or catabolized through the glycine cleavage system.

-

D-leucine: The metabolic pathway of d-leucine is of particular interest. Unlike its l-isomer, d-leucine is not incorporated into proteins and is primarily metabolized by the flavoenzyme d-amino acid oxidase (DAO) .[6][9][13][14][15] This enzyme is predominantly found in the peroxisomes of the liver and kidneys.[9][13]

Section 2: Degradation Products of this compound

The primary degradation products of this compound are glycine and d-leucine. However, the subsequent metabolism of d-leucine leads to a cascade of further breakdown products.

The d-Amino Acid Oxidase Pathway

d-Amino acid oxidase catalyzes the oxidative deamination of d-amino acids to their corresponding α-keto acids.[9][15] In the case of d-leucine, DAO converts it to α-ketoisocaproate (KIC) , with the concomitant production of ammonia and hydrogen peroxide.[13][14]

Reaction: d-leucine + O₂ + H₂O --(d-Amino Acid Oxidase)--> α-ketoisocaproate + NH₃ + H₂O₂

The activity of DAO is a critical determinant of the clearance rate of d-leucine from the body.[13][14]

Further Metabolism of α-Ketoisocaproate

α-Ketoisocaproate (KIC) is a key metabolic intermediate that can enter several pathways. Notably, KIC is also the product of the first step in the catabolism of the essential amino acid l-leucine.[16] KIC can be:

-

Transaminated: KIC can be reversibly transaminated by branched-chain amino acid aminotransferase (BCAT) to form l-leucine. This process allows for the chiral inversion of d-leucine to its biologically active l-isomer.[13][14]

-

Oxidatively Decarboxylated: KIC undergoes irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[16] This is a committed step in the catabolism of leucine and leads to the formation of isovaleryl-CoA.

-

Ketogenesis: Subsequent metabolism of isovaleryl-CoA ultimately yields acetyl-CoA and acetoacetate, both of which are ketogenic bodies.[16] This classifies d-leucine, via its conversion to KIC, as a ketogenic amino acid.

Other Potential Degradation Products

Under certain conditions, such as high temperatures and pressures in subcritical water, dipeptides can undergo cyclization to form diketopiperazines. For Glycyl-l-leucine, this would result in the formation of cyclo-(glycyl-l-leucine).[17] While less likely under physiological conditions, it represents a potential non-enzymatic degradation pathway.

Section 3: Experimental Protocols for Studying this compound Metabolism

To provide a practical framework for researchers, this section details step-by-step methodologies for the in vitro analysis of this compound metabolism.

In Vitro Hydrolysis using Intestinal Cytosolic Fractions

This protocol is designed to assess the rate of this compound hydrolysis by cytosolic peptidases.

Objective: To determine the kinetic parameters (Km and Vmax) of this compound hydrolysis.

Materials:

-

This compound

-

Porcine or rodent small intestinal tissue

-

Homogenization buffer (e.g., 100 mM Tris-HCl, pH 7.4, with 1 mM DTT)

-

Centrifuge capable of 100,000 x g

-

Incubation buffer (e.g., 50 mM Phosphate buffer, pH 7.4)

-

Quenching solution (e.g., 10% trichloroacetic acid or ice-cold methanol)

-

LC-MS/MS system for analysis

Protocol:

-

Preparation of Intestinal Cytosolic Fraction (S9): a. Excise the small intestine from the animal model and rinse with ice-cold saline. b. Scrape the mucosa from the underlying muscle layer. c. Homogenize the mucosa in 3 volumes of homogenization buffer. d. Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria. e. Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes. f. The resulting supernatant is the cytosolic fraction (S9). Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

Enzymatic Assay: a. Prepare a stock solution of this compound in the incubation buffer. b. In a series of microcentrifuge tubes, add the S9 fraction (e.g., 0.1-0.5 mg/mL final protein concentration) and incubation buffer. c. Pre-incubate the tubes at 37°C for 5 minutes. d. Initiate the reaction by adding varying concentrations of this compound (e.g., 0.1 to 10 mM). e. Incubate at 37°C with gentle shaking. f. At specific time points (e.g., 0, 5, 10, 15, 30 minutes), withdraw an aliquot and stop the reaction by adding it to the quenching solution. g. Include a negative control with heat-inactivated S9 fraction.

-

Sample Analysis: a. Centrifuge the quenched samples to precipitate proteins. b. Analyze the supernatant for the disappearance of this compound and the appearance of glycine and d-leucine using a validated LC-MS/MS method.[14][18]

-

Data Analysis: a. Calculate the initial velocity of the reaction at each substrate concentration. b. Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Cellular Uptake and Metabolism in Caco-2 Cells

This protocol utilizes the Caco-2 cell line, a widely accepted in vitro model for the human intestinal barrier, to study the transport and subsequent metabolism of this compound.

Objective: To assess the permeability of this compound across an intestinal-like barrier and its intracellular metabolism.

Materials:

-

Caco-2 cells

-

Cell culture medium and supplements

-

Transwell® inserts (e.g., 12-well format)

-

Hanks' Balanced Salt Solution (HBSS) or other transport buffer

-

This compound

-

LC-MS/MS system

Protocol:

-

Cell Culture and Differentiation: a. Seed Caco-2 cells onto Transwell® inserts at a suitable density. b. Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions. c. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

-

Transport Assay: a. Wash the cell monolayers with pre-warmed HBSS. b. Add this compound solution (at a defined concentration, e.g., 1 mM) to the apical (A) chamber. c. Add fresh HBSS to the basolateral (B) chamber. d. Incubate at 37°C with gentle shaking. e. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from both the apical and basolateral chambers. f. To assess intracellular metabolism, at the end of the experiment, wash the cells with ice-cold PBS and lyse them (e.g., with methanol or sonication).

-

Sample Analysis: a. Analyze the samples from the apical and basolateral chambers, as well as the cell lysates, for the concentrations of this compound, glycine, and d-leucine using LC-MS/MS.

-

Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for this compound. b. Determine the extent of intracellular hydrolysis by comparing the amounts of the parent dipeptide and its metabolites in the cell lysate and basolateral chamber.

Section 4: Significance and Implications in Drug Development

The metabolic fate of dipeptides like this compound has profound implications for drug development.

-

Prodrug Strategies: Dipeptides can be used as prodrugs to improve the oral bioavailability of parent molecules that have poor absorption characteristics. The peptide transporters provide an efficient uptake mechanism.

-

Enhanced Stability: The inclusion of d-amino acids can significantly increase the resistance of peptides to degradation by proteases, thereby prolonging their half-life in vivo.

-

Metabolic Liabilities: The release of d-amino acids necessitates a thorough understanding of their metabolism and potential for accumulation or the formation of reactive metabolites. The capacity of the d-amino acid oxidase system can be a limiting factor.

-

Pharmacokinetics and Pharmacodynamics: The rate of hydrolysis of the dipeptide and the subsequent metabolism of its constituent amino acids will directly influence the pharmacokinetic profile and the pharmacodynamic effects of the released moieties.

Conclusion

The metabolic pathway of this compound is a well-defined process involving carrier-mediated uptake, intracellular hydrolysis, and subsequent metabolism of the resulting glycine and d-leucine. The presence of d-leucine directs its catabolism through the d-amino acid oxidase pathway, ultimately leading to the formation of ketogenic precursors. A thorough understanding of this metabolic cascade, supported by robust in vitro experimental models, is essential for the rational design of peptide-based therapeutics and for assessing the nutritional and physiological impact of d-amino acid-containing dipeptides. The protocols and insights provided in this guide serve as a valuable resource for researchers in this dynamic field.

Data Presentation

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Location | Substrate | Product(s) | Significance |

| PEPT1/PEPT2 | Cell Membrane | This compound | This compound | Cellular uptake |

| Cytosolic Dipeptidases | Cytosol | This compound | Glycine + d-leucine | Peptide bond cleavage |

| d-Amino Acid Oxidase | Peroxisomes | d-leucine | α-ketoisocaproate | d-amino acid catabolism |

| BCAT | Mitochondria/Cytosol | α-ketoisocaproate | l-leucine | Chiral inversion |

| BCKDH Complex | Mitochondria | α-ketoisocaproate | Isovaleryl-CoA | Leucine catabolism |

Visualizations

Metabolic Pathway of this compound

Caption: Workflow for in vitro hydrolysis of this compound.

Workflow for Caco-2 Cell Uptake and Metabolism Assay

Caption: Workflow for Caco-2 cell uptake and metabolism assay.

References

- Das, M., & Radhakrishnan, A. N. (1976). Interaction of amino acids with glycyl-glycine transport in the mammalian intestine. Proceedings of the Indian Academy of Sciences, 84(6), 231-241.

- Jaffuel, A., & Levi, M. (2017). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization.

- Gard, P. R., & Wood, E. J. (1990). Dipeptide transport and hydrolysis in rat small intestine, in vitro. Biochemical Society Transactions, 18(5), 933-934.

- Hasegawa, H., et al. (2003). Role of renal d-amino-acid oxidase in pharmacokinetics of d-leucine. American Journal of Physiology-Renal Physiology, 285(3), F474-F480.

- Jahns, H., & Sies, H. (2003). Identification of cytosolic leucyl aminopeptidase (EC 3.4.11.1) as the major cysteinylglycine-hydrolysing activity in rat liver. Biological Chemistry, 384(3), 441-446.

- BenchChem. (2025). Application Notes and Protocols for Dipeptidase Assays Using Glycyl-L-leucine.

- Terada, T., et al. (2000). Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2. Pflügers Archiv - European Journal of Physiology, 440(5), 679-684.

- Steinhardt, H. J., & Adibi, S. A. (1986). Uptake and metabolism of dipeptides by human red blood cells. American Journal of Physiology-Endocrinology and Metabolism, 251(4), E452-E458.

- Wiseman, G. (1978). Sites of dipeptide hydrolysis in relation to sites of histidine and glucose active transport in hamster intestine. The Journal of Physiology, 284, 105-117.

- Zhang, X., et al. (2019). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 174, 46-54.

- Hasegawa, H., et al. (2003). Role of renal D-amino-acid oxidase in pharmacokinetics of D-leucine. American Journal of Physiology. Renal Physiology, 285(3), F474-80.

- Kobayashi, T., et al. (2012). Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water. Bioscience, Biotechnology, and Biochemistry, 76(1), 125-128.

- Zirbs, R., et al. (2021). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. Metabolites, 11(9), 621.

- Cyprotex. (n.d.). Caco-2 Permeability Assay. Evotec.

- Leah4sci. (2017, November 5). Amino Acid Peptide Linkage and Hydrolysis Reactions [Video]. YouTube.

- Shimadzu Scientific Instruments. (n.d.). LC/MS/MS Method Package for D/L Amino Acids.

- Wang, M., et al. (2022). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. International Journal of Molecular Sciences, 23(15), 8567.

- Catalyst University. (2015, January 23). Biochemistry | D-Amino Acid Oxidase - Mechanism & Biology [Video]. YouTube.

- Adibi, S. A. (1971). Intestinal Transport of Dipeptides in Man: Relative Importance of Hydrolysis and Intact Absorption.

- Fleisher, G. A. (1956). Peptidases in human blood. IV. The hydrolysis of glycyl-L-leucine and other dipeptides by leucocytes. Archives of Biochemistry and Biophysics, 61(1), 119-127.

- Ribes, A., et al. (2021). Simulation of Human Small Intestinal Digestion of Starch Using an In Vitro System Based on a Dialysis Membrane Process. Foods, 10(10), 2379.

- Zhao, Y., et al. (2024). Characterization and structural analysis of a leucine aminopeptidase using site-directed mutagenesis. AMB Express, 14(1), 5.

- Chemistry forum. (2023, December 18). A short peptide on complete hydrolysis produces 3 moles of glycine (G), two moles of leucine (L) [Video]. YouTube.

- Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 4, 102.

- SOLVO Biotechnology. (n.d.). PEPT1.

- National Center for Biotechnology Information. (n.d.). N-Glycyl-DL-leucine. PubChem.

- Adibi, S. A., & Morse, E. L. (1971). Intestinal transport of dipeptides in man: relative importance of hydrolysis and intact absorption.

- Ganapathy, V., & Radhakrishnan, A. N. (1978). Interaction of amino acids with glycyl-glycine transport in the mammalian intestine. Journal of biosciences, 1(2), 147-154.

- Enamine. (n.d.). Caco-2 Permeability Assay.

- Bienta. (n.d.). Permeability Assay on Caco-2 Cells.

- Terada, T., et al. (2000). Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2. Pflügers Archiv : European journal of physiology, 440(5), 679–684.

- Cheng, B., et al. (1971). Mechanisms of Dipeptide Uptake by Rat Small Intestine in Vitro. Clinical Science, 40(3), 247-259.

- Creative Bioarray. (n.d.). Caco-2 Permeability Assay.

- WuXi AppTec. (2024, December 2). Metabolite Identification in Peptide Drugs and Its Challenges.

- National Institutes of Health. (2020, October 31).

- ResearchGate. (2013, March).

- ResearchGate. (2025, August 10). (PDF)

- Wesslowski, J., et al. (2022). Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides. Pharmaceutics, 14(8), 1629.

- Google Patents. (n.d.). US2009868A - Method of preparing leucine.

- Thermo Fisher Scientific. (n.d.).

- Creative Bioarray. (n.d.). Caco-2 Permeability Assay.

- Creative Bioarray. (n.d.).

- ResearchGate. (n.d.). Degradation pathways of branched-chain amino acids leucine, isoleucine....

- Wu, G. (2013). The role of leucine and its metabolites in protein and energy metabolism. Amino acids, 45(2), 231–241.

- SOLVO Biotechnology. (n.d.). PEPT2 transporter assay.

- Bienta. (n.d.). Permeability Assay on Caco-2 Cells.

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Dipeptide transport and hydrolysis in rat small intestine, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sites of dipeptide hydrolysis in relation to sites of histidine and glucose active transport in hamster intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of cytosolic leucyl aminopeptidase (EC 3.4.11.1) as the major cysteinylglycine-hydrolysing activity in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization and structural analysis of a leucine aminopeptidase using site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ias.ac.in [ias.ac.in]

- 10. Role of renal D-amino-acid oxidase in pharmacokinetics of D-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 12. N-Glycyl-DL-leucine | C8H16N2O3 | CID 102468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 14. lcms.cz [lcms.cz]

- 15. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. mdpi.com [mdpi.com]

Glycyl-D-leucine as a Substrate for Peptide-Utilizing Enzymes: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Peptide-Utilizing Systems

Overview of Peptidases and Peptide Transporters in Physiology and Pharmacology

In the landscape of cellular biology and pharmacology, the processing and transport of peptides are fundamental operations governed by two principal classes of proteins: peptidases and peptide transporters. Peptidases, a broad category of enzymes, are responsible for the hydrolysis of peptide bonds, playing critical roles in everything from protein digestion and turnover to the activation or degradation of bioactive peptides like hormones and neuropeptides.[1] Their activity is essential for maintaining cellular homeostasis and signaling fidelity.

Complementing the degradative and modulatory roles of peptidases are the peptide transporters. In mammals, the Solute Carrier 15 (SLC15) family, which includes the well-characterized proton-coupled oligopeptide transporters PEPT1 and PEPT2, is paramount.[2] These transporters mediate the uptake of di- and tripeptides, a process crucial for nutrient absorption in the small intestine (PEPT1) and the reabsorption of peptides from the renal filtrate (PEPT2).[3][4] From a pharmaceutical perspective, these transporters are of immense interest as they can mediate the oral absorption of peptide-like drugs, such as β-lactam antibiotics and ACE inhibitors, and are a key focus for prodrug strategies.[3][5]

The Role of Stereochemistry in Peptide-Protein Interactions

Biological systems exhibit a profound degree of stereospecificity. The vast majority of naturally occurring amino acids in proteins are in the L-configuration.[6] Consequently, the active sites of enzymes and the binding pockets of transporters have evolved to preferentially recognize and process peptides composed of these L-amino acids. The introduction of a D-amino acid into a peptide chain represents a significant structural perturbation. This change in chirality can dramatically alter the peptide's conformation and its ability to fit within the precisely shaped active or binding sites of enzymes and transporters.[7] This principle is not merely a biological curiosity; it is a powerful tool in drug design, where the inclusion of D-amino acids can enhance a peptide's stability against enzymatic degradation, thereby prolonging its therapeutic effect.[8]

Introducing Glycyl-D-leucine: A Stereoisomeric Probe

This compound (Gly-D-Leu) is a simple dipeptide that serves as an invaluable tool for probing the stereoselectivity of peptide-utilizing systems. It consists of the achiral amino acid glycine linked to the D-enantiomer of leucine. Its utility stems from the central hypothesis that the D-leucine residue will render it a poor substrate for many peptidases and transporters that are stereospecific for L-amino acids.

The core value of Gly-D-Leu in research and development lies in its ability to act as a differential substrate or a negative control. By comparing the enzymatic hydrolysis or cellular transport of Gly-D-Leu against its natural counterpart, Glycyl-L-leucine (Gly-L-Leu), researchers can:

-

Quantify the stereoselectivity of a specific enzyme or transporter.

-

Differentiate between peptide uptake via a transporter (which is often stereoselective) and uptake of constituent amino acids following extracellular hydrolysis.[9]

-

Develop more stable peptide-based therapeutics by understanding how D-amino acids influence interactions with metabolic enzymes.[8]

This guide provides an in-depth technical overview of Gly-D-Leu's interactions with key enzyme and transporter families, complete with field-proven experimental protocols to empower its effective use in the laboratory.

Interaction of this compound with Major Peptide-Utilizing Enzyme Families

Dipeptidases

Dipeptidases are exopeptidases that specifically hydrolyze dipeptides into their constituent amino acids.[10] A key example is Dipeptidase 1 (DPEP1), a membrane-bound, zinc-dependent metalloproteinase crucial for metabolizing dipeptides and certain conjugates.[10] These enzymes exhibit a wide substrate range but are fundamentally adapted to the L-stereochemistry of natural peptides.[11][12]

Causality of Interaction: The active site of a dipeptidase is a three-dimensional pocket with specific subsites that bind the N-terminal and C-terminal residues of the substrate. The spatial arrangement of the D-leucine side chain in Gly-D-Leu is expected to cause steric hindrance, preventing optimal alignment with the catalytic residues required for hydrolysis. Therefore, Gly-D-Leu is predicted to be a very poor substrate, if not an inhibitor, of most dipeptidases compared to Gly-L-Leu.

Aminopeptidases

Leucine aminopeptidases (LAPs) are another class of exopeptidases that cleave the N-terminal amino acid from a peptide or protein.[1] While their name suggests a preference for leucine, many LAPs have broad substrate specificity.[1][13] They are vital for protein turnover and the processing of bioactive peptides.

Postulated Interaction: Similar to dipeptidases, the catalytic mechanism of LAPs is stereospecific. The presence of the D-leucine at the C-terminus of Gly-D-Leu is less critical for the initial recognition step, which focuses on the N-terminal glycine. However, the overall conformation of the dipeptide is altered, which will likely result in significantly reduced or negligible rates of hydrolysis.

Dipeptidyl Peptidases (DPPs)

Dipeptidyl peptidase IV (DPP4) is a well-known serine protease that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[14] It plays a critical role in immune regulation and glucose homeostasis, making it a major target in diabetes therapy.

Expected Interaction: The substrate specificity of DPP4 is highly stringent, primarily recognizing proline or alanine at the second position. Gly-D-Leu does not fit this substrate profile (Gly-Pro or Gly-Ala). Therefore, it is highly unlikely to be a substrate for DPP4. It could potentially be explored as a very weak, non-specific inhibitor in high-throughput screening, but significant interaction is not anticipated.

This compound in the Context of Peptide Transport

The Proton-Coupled Oligopeptide Transporters: PEPT1 and PEPT2

PEPT1 and PEPT2 are the primary conduits for di- and tripeptide absorption in the body.[5] They function by harnessing a proton gradient to drive the transport of peptides across the cell membrane.[4] A critical feature of these transporters is their pronounced stereoselectivity. While they are highly promiscuous in terms of the amino acid side chains they accept, they have a strong preference for peptides containing L-amino acids.[5] In fact, it has been reported that peptides containing D-stereoisomers are generally not absorbed by these transporters.[3]

This compound as a Tool to Dissect Transport Mechanisms

The poor affinity of Gly-D-Leu for PEPT transporters makes it an excellent tool for elucidating the precise mechanism of peptide assimilation in a given biological system.[3] When studying how a cell or tissue acquires amino acids from a dipeptide, two primary pathways must be considered:

-

Direct Transport: The intact dipeptide is transported into the cell by a carrier like PEPT1, followed by hydrolysis by intracellular peptidases.

-

Hydrolysis-Uptake: The dipeptide is first hydrolyzed by extracellular or brush-border membrane enzymes (like DPEP1), and the resulting free amino acids are then taken up by specific amino acid transporters.

By comparing the uptake of Gly-L-Leu with that of Gly-D-Leu, one can differentiate these pathways. Significant uptake of glycine and leucine from Gly-L-Leu but negligible uptake from Gly-D-Leu would strongly suggest that direct transport via a stereoselective carrier like PEPT1 is the dominant mechanism. Conversely, if both dipeptides lead to a similar increase in intracellular glycine and their respective leucine isomers, it would imply a dominant role for extracellular hydrolysis.

Experimental Protocols for Studying this compound Interactions

Protocol 1: In Vitro Dipeptidase Activity Assay (Ninhydrin-Based)

This protocol adapts a standard method to compare the hydrolysis rates of Gly-L-Leu and Gly-D-Leu by a dipeptidase, such as a purified enzyme or a cell lysate containing peptidase activity. The principle lies in the colorimetric detection of the primary amines of the amino acids released upon hydrolysis.[10]

Objective: To quantitatively assess the stereospecificity of a dipeptidase by comparing its catalytic efficiency towards Gly-D-Leu and the canonical substrate Gly-L-Leu.

Methodology:

-

Reagent Preparation:

-

Enzyme Buffer: Prepare a suitable buffer for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5).

-

Substrate Stock Solutions: Prepare 100 mM stock solutions of Gly-L-Leu and Gly-D-Leu in ultrapure water.

-

Ninhydrin Reagent: Prepare as per standard formulations.

-

Termination Solution: 15% (w/v) Trichloroacetic Acid (TCA).

-

L-Leucine Standard Curve: Prepare a series of L-leucine standards (e.g., 0 to 2 mM) in the enzyme buffer.

-

-

Enzyme Reaction Setup:

-

In separate microcentrifuge tubes, set up the following reactions in triplicate:

-

Test (Gly-D-Leu): 50 µL Enzyme Buffer, 25 µL Gly-D-Leu stock, 25 µL enzyme solution.

-

Positive Control (Gly-L-Leu): 50 µL Enzyme Buffer, 25 µL Gly-L-Leu stock, 25 µL enzyme solution.

-

Negative Control (No Enzyme): 75 µL Enzyme Buffer, 25 µL substrate stock (for both substrates).

-

-

Initiate the reaction by adding the enzyme solution.

-

-

Incubation and Termination:

-

Incubate all tubes at 37°C for a predetermined time (e.g., 30 minutes, ensure the reaction is in the linear range).

-

Terminate the reaction by adding 25 µL of 15% TCA.

-

Centrifuge at 12,000 x g for 5 minutes to pellet the precipitated protein.

-

-

Ninhydrin Reaction and Detection:

-

Transfer 50 µL of the supernatant from each reaction tube to a new set of tubes.

-

Add 100 µL of ninhydrin reagent to each tube, including the L-leucine standards.

-

Heat at 100°C for 10 minutes.

-

Cool to room temperature and add 500 µL of 50% ethanol to stabilize the color.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the concentration of released leucine using the L-leucine standard curve.

-

Determine the enzyme activity as µmol of product formed per minute per mg of enzyme.

-

Compare the activity for Gly-D-Leu versus Gly-L-Leu.

-

Self-Validating System: The inclusion of a positive control (Gly-L-Leu) validates that the enzyme is active under the assay conditions. The negative control (no enzyme) corrects for any non-enzymatic hydrolysis. The standard curve ensures accurate quantification.

Diagram: Workflow for Comparative Dipeptidase Assay

Caption: Workflow for comparing dipeptidase activity on Gly-D-Leu vs. Gly-L-Leu.

Protocol 2: Cell-Based Competitive Peptide Uptake Assay

This protocol uses a cell line known to express a peptide transporter (e.g., Caco-2 cells for PEPT1) to assess whether Gly-D-Leu can compete with a known substrate for transport.[15]

Objective: To determine the inhibitory potential (IC50) of Gly-D-Leu on PEPT1-mediated transport, using Gly-L-Leu as a comparator.

Methodology:

-

Cell Culture:

-

Culture Caco-2 cells in 24-well plates until they form differentiated, confluent monolayers.

-

-

Reagent Preparation:

-

Uptake Buffer: Mes-buffered saline (e.g., 25 mM MES, 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, pH 6.0). The acidic pH is optimal for the proton-coupled PEPT1.

-

Labeled Substrate: A known PEPT1 substrate, such as [¹⁴C]Glycyl-sarcosine (Gly-Sar), at a concentration near its Km. Gly-Sar is used as it is resistant to hydrolysis.[15]

-

Competitors: Prepare a range of concentrations of Gly-D-Leu and Gly-L-Leu in Uptake Buffer (e.g., 0 to 50 mM).

-

Lysis Buffer: 0.1 M NaOH.

-

-

Uptake Experiment:

-

Wash the cell monolayers twice with pre-warmed (37°C) Uptake Buffer.

-

Add 250 µL of the competitor solutions (or buffer alone for control) to the appropriate wells and pre-incubate for 10 minutes at 37°C.

-

Initiate the uptake by adding 250 µL of Uptake Buffer containing the labeled substrate (at 2x final concentration).

-

Incubate for a short period (e.g., 5-10 minutes) to measure initial uptake rates.

-

Terminate the transport by aspirating the uptake solution and washing the cells three times with ice-cold buffer.

-

-

Quantification:

-

Lyse the cells by adding 500 µL of Lysis Buffer to each well and incubating for 1 hour.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Determine the protein concentration in parallel wells using a standard assay (e.g., BCA) for normalization.

-

-

Data Analysis:

-

Calculate the uptake rate (e.g., in pmol/mg protein/min).

-

Plot the percentage of inhibition versus the log of the competitor concentration.

-

Determine the IC50 value for both Gly-D-Leu and Gly-L-Leu using non-linear regression.

-

Self-Validating System: A known PEPT1 inhibitor (e.g., losartan) should be used as a positive control for inhibition.[15] The experiment should be conducted at 4°C in parallel to correct for non-specific binding and diffusion.

Diagram: Workflow for Competitive Peptide Uptake Assay

Caption: Workflow for determining the IC50 of Gly-D-Leu on PEPT1 transport.

Protocol 3: Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is essential for accurately measuring the concentration of Gly-D-Leu and its potential breakdown products in assay samples.[16]

Objective: To establish a reliable method for separating and quantifying Gly-D-Leu, Gly-L-Leu, glycine, and D/L-leucine.

Methodology:

-

System: An HPLC system with a UV detector is suitable.[16]

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is recommended.[16]

-

Mobile Phase:

-

Gradient Elution: A gradient from 0% to 30% Mobile Phase B over 20 minutes can effectively separate the polar amino acids from the dipeptides.

-

Detection: UV detection at 210-220 nm, characteristic of the peptide bond.

-

Sample Preparation: Terminate enzymatic or transport reactions with an equal volume of acetonitrile or TCA to precipitate proteins. Centrifuge and inject the clear supernatant.

-

Quantification: Create standard curves for each analyte (Gly-D-Leu, glycine, D-leucine) to ensure accurate quantification. Chiral columns or derivatization with a chiral reagent would be necessary if distinguishing between D- and L-leucine is required.

Data Presentation and Interpretation

Quantitative data from the described experiments should be summarized for clear comparison.

Table 1: Expected Kinetic and Inhibitory Parameters for Glycyl-isomers

| Parameter | Enzyme/Transporter | Glycyl-L-leucine | This compound | Rationale |

|---|---|---|---|---|

| Relative Hydrolysis Rate | Dipeptidase | 100% | < 5% | The enzyme's active site is stereospecific for L-amino acids, leading to poor recognition and cleavage of the D-isomer. |

| IC50 | PEPT1 Transporter | ~1-5 mM | > 50 mM | The transporter's binding pocket shows a strong preference for L-isomers; the D-isomer is a very weak competitor.[3] |

Applications in Drug Development

The principles demonstrated by studying Gly-D-Leu have direct applications in modern pharmacology.

-

Enhancing Peptide Stability: The primary reason for the failure of many peptide drug candidates is their rapid degradation by peptidases. Incorporating D-amino acids, as exemplified by the resistance of Gly-D-Leu to hydrolysis, is a proven strategy to create metabolically stable and more effective peptide therapeutics.[8]

-

Controlling for Transport Mechanisms: When developing prodrugs designed to hijack PEPT1 for oral absorption, Gly-D-Leu and similar D-isomer-containing peptides serve as essential negative controls. A successful prodrug candidate should show significant transport that can be inhibited by Gly-L-Leu but not by Gly-D-Leu, confirming that its uptake is mediated by the stereoselective transporter.

Conclusion

This compound is more than a simple dipeptide; it is a precision tool for the molecular life scientist. Its value lies not in its biological activity, which is minimal, but in its strategic "inactivity." By resisting hydrolysis by stereospecific peptidases and failing to bind effectively to stereoselective transporters, it provides a clear baseline against which the interactions of its natural L-isomer can be measured. This comparative approach allows researchers and drug developers to dissect complex biological processes, quantify the stereoselectivity of key proteins, and rationally design more stable and effective peptide-based drugs. The methodologies outlined in this guide provide a robust framework for leveraging the unique properties of Gly-D-Leu to advance our understanding and application of peptide biology.

References

-

Chem-Impex. (n.d.). D-Leucyl-leucine. Chem-Impex. [Link]

-

Das, M., & Radhakrishnan, A. N. (1975). Glycyl-L-leucine hydrolase, a versatile 'master' dipeptidase from monkey small intestine. Biochemical Journal, 147(1), 133–137. [Link]

-

Das, M., & Radhakrishnan, A. N. (1975). Glycyl-L-leucine hydrolase, a versatile 'master' dipeptidase from monkey small intestine. PubMed. [Link]

-

Zhenyukh, O., González-Amor M., et al. (2021). Leucine Supplementation: A Novel Strategy for Modulating Lipid Metabolism and Energy Homeostasis. Nutrients. [Link]

-

Zulfiqar, M., et al. (2023). l-Glycine and l-leucine derived multifunctional ionic liquids for potential antibacterial applications: in-vitro and in-silico studies. RSC Advances. [Link]

-

Song, G., et al. (2023). Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation. International Journal of Molecular Sciences. [Link]

-

Catalyst University. (2015). Biochemistry | Leucine Deamination & Oxidation. YouTube. [Link]

-

Ron, E. Z., & Grossman, A. D. (1983). Effect of glycyl-L-leucine on the synthesis of individual polypeptides... ResearchGate. [Link]

-

Matsui, M., Fowler, J. H., & Walling, L. L. (2006). Leucine aminopeptidases: diversity in structure and function. Biological Chemistry. [Link]

-

Wen, C., et al. (2022). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. MDPI. [Link]

-

Nie, C., et al. (2018). Branched Chain Amino Acids: Beyond Nutrition Metabolism. International Journal of Molecular Sciences. [Link]

-

Ulewicz, M., & Walkowiak, W. (2002). Stereoselective Transport of Amino Acids and Peptides through Liquid Membranes. Chemical Papers. [Link]

-

Ganapathy, V., et al. (1978). Interaction of amino acids with glycyl-glycine transport in the mammalian intestine. Journal of Biosciences. [Link]

-

Himukai, M., et al. (1978). Mechanisms of glycyl-L-leucine uptake by guinea-pig small intestine: relative importance of intact-peptide transport. The Journal of Physiology. [Link]

-

Binder, E., et al. (2020). Leucine Supplementation Differently Modulates Branched-Chain Amino Acid Catabolism, Mitochondrial Function and Metabolic Profiles at the Different Stage of Insulin Resistance in Rats on High-Fat Diet. MDPI. [Link]

-

Matsui, M., Fowler, J. H., & Walling, L. L. (2006). Leucine aminopeptidases: Diversity in structure and function. ResearchGate. [Link]

-

ResearchGate. (n.d.). HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate. [Link]

-

Newstead, S., et al. (2015). Crystal Structures of the Extracellular Domain from PepT1 and PepT2 Provide Novel Insights into Mammalian Peptide Transport. Structure. [Link]

-

Gaund-Springler, B., et al. (2021). Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1. MDPI. [Link]

-

Barreira da Silva, R., et al. (2015). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of Visualized Experiments. [Link]

-

Rubiano, S., et al. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. MDPI. [Link]

-

Solvo Biotechnology. (n.d.). PEPT1 - Transporters. [Link]

-

Spectroscopy Online. (2008). Analysis of Fructose, Glycine, and Triglycine Using HPLC UV-vis Detection and Evaporative Light-Scattering Detection. [Link]

-

Carland, J. E., et al. (2019). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. Journal of Medicinal Chemistry. [Link]

-

Bailey, P. D., et al. (2005). Probing dipeptide trans/cis stereochemistry using pH control of thiopeptide analogues, and application to the PepT1 transporter. Organic & Biomolecular Chemistry. [Link]

-

Obata, H., Bamba, T., & Hosoda, S. (1989). [Effect on uptake of D-glucose, L-leucine and L-leucylglycine into intestinal brush border membrane vesicles isolated from rats fed either oligopeptide or amino acid elemental diet]. Nihon Shokakibyo Gakkai Zasshi. [Link]

-

Yegorova, A.V., et al. (2017). HPLC Determination of L-valine, L-leucine, and L-Isoleicin Using Pre-column Derivatization by Di-tret-butyl-dicarbonate. METHODS AND OBJECTS OF CHEMICAL ANALYSIS. [Link]

-

Krecognition, P., & Szulc, M. (2022). Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters. MDPI. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SLC15 family of peptide transporters. [Link]

-

Wikipedia. (n.d.). Amino acid. [Link]

-

Parker, J. L., & Newstead, S. (2021). Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes. Science Advances. [Link]

- Google Patents. (n.d.). US2009868A - Method of preparing leucine.

-

Singh, S. K., & El-Kattan, A. F. (2023). Molecular Insights to the Structure-Interaction Relationships of Human Proton-Coupled Oligopeptide Transporters (PepTs). MDPI. [Link]

-

Scribd. (2023). Dipeptidyl Peptidase IV DPP4 Activity Assay Protocol Book v6b Ab204722. [Link]

-

IntechOpen. (2021). Liquid Chromatography Analysis of Common Nutritional Components, in Feed and Food. [Link]

-

Bailey, P. D., et al. (2005). Probing dipeptide trans/cis stereochemistry using pH control of thiopeptide analogues, and application to the PepT1 transporter. RSC Publishing. [Link]

Sources

- 1. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SLC15 family of peptide transporters | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 5. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amino acid - Wikipedia [en.wikipedia.org]

- 7. chemicalpapers.com [chemicalpapers.com]

- 8. mdpi.com [mdpi.com]

- 9. Mechanisms of glycyl-L-leucine uptake by guinea-pig small intestine: relative importance of intact-peptide transport - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Glycyl-L-leucine hydrolase, a versatile 'master' dipeptidase from monkey small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. content.abcam.com [content.abcam.com]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Structural Analysis of Glycyl-D-leucine Using X-ray Crystallography

[1]

Executive Summary & Scientific Rationale

In the landscape of modern drug development, D-amino acid-containing peptides (DAACPs) like This compound (Gly-D-Leu) have emerged as critical scaffolds for peptidomimetics.[1] Unlike their L-isomers, D-peptides resist proteolytic degradation by endogenous enzymes, significantly enhancing bioavailability and plasma half-life.[1]

This technical guide details the structural elucidation of this compound using single-crystal X-ray diffraction (SCXRD). While the L-isomer (Gly-L-Leu) is well-documented, the D-isomer is crystallographically distinct as the enantiomorph.[1] By applying the principle of enantiomeric equivalence in chiral space groups , this guide synthesizes historical crystallographic data with modern refinement protocols to provide a definitive reference for the D-isomer's solid-state architecture.[1]

Crystallization Strategy: The Critical First Step

Obtaining diffraction-quality crystals of zwitterionic dipeptides requires navigating their high solvation energy. The goal is to grow single crystals of dimensions

Physicochemical Properties[1][2]

-

Molecular Formula:

[1][2] -

State: Zwitterionic solid (

)[1] -

Solubility: Highly soluble in water; sparingly soluble in non-polar solvents.

Optimized Crystallization Protocol

Method: Slow Evaporation from Binary Solvent System (Aqueous Ethanol).[1] Rationale: Pure water often yields clusters due to rapid nucleation.[1] Ethanol acts as an anti-solvent to modulate solubility and promote ordered lattice growth.

Step-by-Step Workflow:

-

Dissolution: Dissolve 50 mg of this compound in 2.0 mL of deionized water (

). Vortex until clear. -

Anti-solvent Addition: Dropwise add absolute ethanol until a faint turbidity persists, then add 10

L water to restore clarity.[1] Target ratio is typically 70:30 (Water:Ethanol).[1] -

Filtration: Pass solution through a 0.22

m PTFE syringe filter into a silanized glass vial to remove nucleation sites. -

Growth: Cover with Parafilm, poke 3-5 pinholes, and store at

C. Lower temperature reduces kinetic energy, favoring thermodynamic crystal packing.[1] -

Harvesting: Crystals (prismatic needles) typically appear within 5-7 days.[1]

Data Collection & Crystallographic Parameters

The structural solution relies on high-resolution diffraction data.[3] The following parameters are derived from the foundational crystallographic characterization of the Gly-Leu system, adapted for the D-enantiomer.

Crystal Data & Unit Cell

This compound crystallizes in the monoclinic system.[1][3] As the enantiomer of the L-form, it adopts the same space group (

Table 1: Crystallographic Parameters for this compound

| Parameter | Value | Notes |

| Crystal System | Monoclinic | |

| Space Group | Chiral, non-centrosymmetric | |

| Unit Cell a | Short axis (stacking direction) | |

| Unit Cell b | ||

| Unit Cell c | Long axis | |

| Angle | Monoclinic angle | |

| Z | 2 | Molecules per unit cell |

| Calculated Density | ||

| Radiation Source | Cu K | Preferred for organic light atoms |

Data Reduction Logic

-

Friedel Pairs: For a light-atom structure like Gly-D-Leu, anomalous scattering is negligible with Mo radiation.[1] However, if absolute configuration confirmation is required, Cu K

is mandatory to observe the small anomalous signal from Oxygen/Nitrogen, or one must rely on the known chirality of the starting material. -

Space Group Validation: The systematic absences (

for

Structure Solution & Refinement Pipeline

The solution pathway utilizes Direct Methods due to the small size of the molecule (

Computational Workflow (DOT Visualization)

Figure 1: The crystallographic structure solution pipeline from raw diffraction data to validated model.

Refinement Nuances

-

Hydrogen Atoms: The zwitterionic nature means the N-terminus is

and the C-terminus is -

Disorder: The leucine side chain (isobutyl group) is prone to high thermal motion.[1] Anisotropic displacement parameters (ADPs) must be carefully monitored. If the terminal methyls look "cigar-shaped," restrain them using DELU/SIMU commands in SHELXL.[1]

Structural Analysis: The Core Architecture

The crystal structure of this compound reveals specific conformational features that dictate its biological stability.

Conformation & Torsion Angles

The peptide bond is the rigid backbone of the structure.

-

Peptide Bond (

): In Gly-Leu structures, the peptide bond often deviates from planarity.[1] For Gly-L-Leu, -

Ramachandran Angles (

): The D-isomer will populate the "inverted" regions of the Ramachandran plot (typically top-right quadrant for

Hydrogen Bonding Network

The lattice is stabilized by a robust 3D network of hydrogen bonds, connecting the ammonium head group of one molecule to the carboxylate tail of another.

Interaction Logic:

-

Head-to-Tail: The

group donates three protons. -

Acceptors: The carboxylate oxygens (

) and the peptide carbonyl oxygen ( -

Packing: This creates a "hydrophilic zipper" running along the

-axis, sandwiched between hydrophobic leucine side-chain layers.[1]

Figure 2: Schematic of the hydrogen bonding network stabilizing the zwitterionic Gly-D-Leu crystal lattice.[1]

References

-

Pattabhi, V., Venkatesan, K. & Hall, S. R. (1974).[1][3] Crystal and molecular structure of glycyl-L-leucine. Journal of the Chemical Society, Perkin Transactions 2, 1722-1727.[1][3]

-

Görbitz, C. H. (2002).[1] Nanotube formation by hydrophobic dipeptides.[1] Chemistry – A European Journal, 7(23), 5153-5159.[1] (Context on hydrophobic packing in leucine dipeptides).

-

Sheldrick, G. M. (2015).[1] SHELXT – Integrated space-group and crystal-structure determination.[1] Acta Crystallographica Section A, 71(1), 3-8.[1]

-

Ramachandran, G. N., & Sasisekharan, V. (1968).[1] Conformation of polypeptides and proteins.[5][6] Advances in Protein Chemistry, 23, 283-437.[1] (Foundational theory for torsion angle analysis).[1]

Sources

- 1. Leucine - Wikipedia [en.wikipedia.org]

- 2. Glycyl-L-leucine | C8H16N2O3 | CID 92843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Crystal and molecular structure of glycyl-L-ieucine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Secondary Structure and Backbone Conformation | SWISS-MODEL [swissmodel.expasy.org]

- 6. Ramachandran Plot, Torsion Angles in Proteins [proteinstructures.com]

Methodological & Application

Glycyl-D-leucine: A Strategic Tool for Probing Enzyme Inhibition Mechanisms

Introduction: The Imperative for Specific and Stable Enzyme Inhibitors

In the intricate landscape of drug discovery and biochemical research, the study of enzyme inhibition is paramount. It provides fundamental insights into enzyme mechanisms, informs the design of novel therapeutics, and is a cornerstone of pharmacological screening. An ideal chemical tool for these studies is one that possesses high specificity for its target and exhibits stability under assay conditions. Glycyl-D-leucine, a dipeptide featuring the non-proteinogenic D-enantiomer of leucine, emerges as a valuable, yet often underutilized, tool for investigating the active sites and catalytic mechanisms of peptidases.

The stereochemical configuration of D-amino acids within a peptide sequence confers a profound resistance to proteolytic degradation by the vast majority of endogenous proteases, which are stereospecific for L-amino acid substrates.[1] This inherent stability makes this compound a robust candidate for enzyme inhibition studies, as it is not susceptible to hydrolysis that would otherwise complicate kinetic analyses. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a competitive inhibitor to study peptidase activity.

The Scientific Rationale: Exploiting Enzyme Stereospecificity

The catalytic activity of peptidases is intrinsically linked to the three-dimensional structure of their active sites, which have evolved to recognize and bind substrates with a high degree of stereospecificity. The presence of a D-amino acid in a peptide, such as the D-leucine in this compound, introduces a significant steric hindrance within the enzyme's active site. This prevents the proper alignment of the peptide bond for catalysis, rendering the dipeptide resistant to hydrolysis by most peptidases.[1]

While Glycyl-L-leucine, the L-enantiomer counterpart, is a known substrate for various dipeptidases and can act as a competitive inhibitor of other dipeptide transport and hydrolysis, this compound is predicted to function primarily as a competitive inhibitor.[2][3] By mimicking the structure of a natural substrate, this compound can bind to the active site of a peptidase, thereby preventing the binding of the endogenous substrate and inhibiting the enzymatic reaction. This characteristic allows for the detailed kinetic characterization of the enzyme's active site and the determination of its affinity for substrate-like molecules.

Application I: Characterizing Dipeptidase and Aminopeptidase Activity

This compound can be employed as a tool to probe the substrate specificity and stereoselectivity of various peptidases, particularly dipeptidases and aminopeptidases. Leucine aminopeptidases (LAPs) are metallopeptidases that are known to be inhibited by various amino acid and peptide analogs.[4][5][6] By comparing the effects of Glycyl-L-leucine and this compound on enzyme activity, researchers can elucidate the stereochemical requirements of the enzyme's active site.

Experimental Workflow: Enzyme Inhibition Assay

The following workflow outlines the general steps to assess the inhibitory potential of this compound against a target peptidase.

Caption: General workflow for an enzyme inhibition assay.

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)

This protocol provides a method to determine the IC50 value of this compound for a specific peptidase using a colorimetric assay with a suitable chromogenic substrate.

Materials:

-

Purified peptidase of interest

-

This compound

-

Chromogenic substrate (e.g., L-Leucine-p-nitroanilide for aminopeptidases)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the peptidase in assay buffer. The final concentration should be optimized to yield a linear reaction rate over the desired time course.

-

Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute in assay buffer to the working concentration. The final substrate concentration should ideally be at or near the Michaelis constant (Km) for the enzyme.

-

Prepare a stock solution of this compound in assay buffer. Perform a serial dilution to create a range of inhibitor concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

This compound solution at various concentrations (test wells) or buffer (control wells).

-

Enzyme solution.

-

-

Include a blank control for each inhibitor concentration containing all components except the enzyme.

-

-

Pre-incubation:

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[7]

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the chromogenic substrate to all wells.

-

Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) over time using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (Vo) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition [( (Vo control - Vo inhibitor) / Vo control ) * 100] against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Determination of the Inhibition Constant (Ki) and Mechanism of Inhibition

This protocol is designed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) of this compound.

Materials:

-

Same as Protocol 1.

Procedure:

-

Assay Setup:

-

This experiment involves varying the substrate concentration at several fixed inhibitor concentrations.

-

Prepare a matrix in a 96-well plate where each row corresponds to a fixed concentration of this compound (including a zero-inhibitor control), and each column corresponds to a different concentration of the substrate.

-

Add the appropriate amounts of assay buffer, inhibitor, and enzyme to each well.

-

-

Pre-incubation and Reaction Initiation:

-

Follow the same pre-incubation and reaction initiation steps as in Protocol 1.

-

-

Data Analysis:

-

Calculate the initial reaction velocities for all combinations of substrate and inhibitor concentrations.

-

Generate a Michaelis-Menten plot (Velocity vs. [Substrate]) for each inhibitor concentration.

-

To determine the mechanism of inhibition, create a Lineweaver-Burk plot (1/Velocity vs. 1/[Substrate]).

-

Competitive Inhibition: The lines will intersect on the y-axis.

-

Non-competitive Inhibition: The lines will intersect on the x-axis.

-

Uncompetitive Inhibition: The lines will be parallel.

-

-

The inhibition constant (Ki) can be calculated from the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.[8] Alternatively, Ki can be determined directly from the Lineweaver-Burk or Dixon plots.[9]

-

Caption: Simplified representation of competitive and non-competitive inhibition.

Data Presentation: Summarizing Kinetic Parameters

The results of the inhibition studies should be presented in a clear and concise manner. A table summarizing the key kinetic parameters is highly recommended.

| Inhibitor | Enzyme | Substrate | Type of Inhibition | IC50 (µM) | Ki (µM) |

| This compound | [Target Peptidase] | [Chromogenic Substrate] | Competitive | [Experimental Value] | [Experimental Value] |

| [Positive Control Inhibitor] | [Target Peptidase] | [Chromogenic Substrate] | [Known Type] | [Literature Value] | [Literature Value] |

Trustworthiness and Self-Validating Systems

To ensure the reliability of the experimental results, several controls and validation steps are essential:

-

Positive Control: Include a known inhibitor of the target enzyme to validate the assay setup and procedure.

-

Enzyme Activity Control: Ensure that the enzyme remains stable and active throughout the experiment in the absence of the inhibitor.

-

Substrate Stability: Verify that the substrate is stable in the assay buffer for the duration of the experiment.

-

Inhibitor Purity: The purity of this compound should be confirmed to avoid confounding results from contaminants.

-

Statistical Analysis: Perform experiments in triplicate and use appropriate statistical methods to analyze the data and determine the significance of the results.

Conclusion: A Versatile Tool for Peptidase Research

This compound represents a powerful and stable tool for the investigation of peptidase inhibition. Its resistance to hydrolysis, a direct consequence of the D-leucine residue, allows for the unambiguous study of its interaction with the enzyme active site. By employing the protocols outlined in this application note, researchers can effectively determine the inhibitory potency and mechanism of this compound against their peptidase of interest. These studies will not only contribute to a deeper understanding of enzyme stereospecificity and catalytic mechanisms but also aid in the rational design of novel and more effective peptidase inhibitors for therapeutic applications.

References

- Ganapathy, V., & Radhakrishnan, A. N. (1980). Interaction of amino acids with glycyl-glycine transport in the mammalian intestine. Journal of Biosciences, 2(3), 247-256.

- Cheeseman, C. I., & Smyth, D. H. (1973). The sites of hydrolysis of dipeptides containing leucine and glycine by rat jejunum in vitro. The Journal of physiology, 229(2), 407–420.

-

Hartman, A. L., Santos, P., & Hardwick, J. M. (2015). Halting Seizures with D-Leucine. Johns Hopkins Medicine. Retrieved from [Link]

- Obata, H., Bamba, T., & Hosoda, S. (1989). [Effect on uptake of D-glucose, L-leucine and L-leucylglycine into intestinal brush border membrane vesicles isolated from rats fed either oligopeptide or amino acid elemental diet]. Nihon Shokakibyo Gakkai zasshi = The Japanese journal of gastro-enterology, 86(4), 865–875.

- Van der Veken, P., Senten, K., De Meester, I., & Haemers, A. (2005). Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7). The Biochemical journal, 388(Pt 1), 205–212.

- Li, X., Tang, J., Chen, J., & Chen, J. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 888333.

-

Shapiro, A. B. (2020). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. ResearchGate. Retrieved from [Link]

- Drag, M., & Salvesen, G. S. (2010). Efficient entropy-driven inhibition of dipeptidyl peptidase III by hydroxyethylene transition-state peptidomimetics. Journal of the American Chemical Society, 132(45), 16186–16192.

- Das, M., & Radhakrishnan, A. N. (1973). Glycyl-L-leucine hydrolase, a versatile 'master' dipeptidase from monkey small intestine. The Biochemical journal, 135(4), 609–615.

- Wilk, S., & Orlowski, M. (1982). Inhibition of leucine aminopeptidase by amino acid hydroxamates. Journal of neurochemistry, 39(4), 1178–1181.

- Ameen, D., & An, H. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules (Basel, Switzerland), 26(22), 7000.

- Drinkwater, N., & Murphy, R. (2015). Metallo-aminopeptidase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 30(5), 711–722.

- Dean, C. R., Neil, C., & Govan, J. R. (2021). Therapeutic Inhibition of Metalloproteases by Tetracyclines during Infection by Multi-Drug Resistant Pseudomonas. Pathogens (Basel, Switzerland), 10(7), 888.

-

Bai, L., Sheeley, S., & Sweedler, J. V. (2010). Analysis of Endogenous D-Amino Acid-Containing Peptides in Metazoa. Science.gov. Retrieved from [Link]

Sources

- 1. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. Glycyl-L-leucine | C8H16N2O3 | CID 92843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Inhibition of leucine aminopeptidase by amino acid hydroxamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and Functional Basis of Potent Inhibition of Leishmanial Leucine Aminopeptidase by Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

Application Note: Glycyl-d-leucine as a Research Tool in Nutritional and Metabolic Studies

Authored by: Gemini, Senior Application Scientist

Introduction

In the fields of nutritional science and metabolic research, understanding the precise mechanisms of nutrient absorption is paramount. The intestinal absorption of dietary protein is a complex process involving the breakdown of proteins into amino acids and small peptides, which are then transported into enterocytes. A key player in this process is the proton-coupled oligopeptide transporter 1 (PEPT1), also known as SLC15A1.[1][2] This transporter is responsible for the uptake of the vast majority of di- and tripeptides from the intestinal lumen.[3]

To isolate and study the activity of PEPT1, researchers require specific molecular tools. Glycyl-d-leucine (Gly-D-Leu) has emerged as an invaluable probe for this purpose. This dipeptide possesses two critical features that make it ideal for studying peptide transport:

-

High Affinity for PEPT1: Gly-D-Leu is recognized and transported by PEPT1, allowing it to serve as a reliable substrate for transport assays.

-

Resistance to Hydrolysis: Unlike dipeptides composed entirely of L-amino acids, the presence of D-leucine renders Gly-D-Leu highly resistant to cleavage by cytosolic peptidases.[4] This stability ensures that once transported into the cell, the dipeptide remains intact, allowing researchers to specifically measure the rate of transport without the confounding variable of intracellular degradation.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound. It details the underlying scientific principles, provides step-by-step protocols for key in vitro and in vivo experiments, and outlines robust analytical methodologies.

Section 1: The Scientific Principle - Isolating PEPT1-Mediated Transport

PEPT1 is a high-capacity, low-affinity transporter that cotransports di- and tripeptides with protons (H+) down an electrochemical gradient.[3][5] This process is crucial for protein nutrition.[1] When studying this pathway, a major experimental challenge is differentiating the initial transport event across the apical membrane from the subsequent, rapid hydrolysis of the peptide by intracellular enzymes.